2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-(Benzyloxy)-4-chlorophenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using toluene as the solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications span various fields:
Chemistry: Used in the synthesis of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the development of biologically active molecules and drug candidates.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the benzyloxy and chlorophenyl groups.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the benzyloxy and chlorophenyl groups.
Uniqueness
2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific functional groups, which provide enhanced reactivity and selectivity in coupling reactions. The presence of the benzyloxy and chlorophenyl groups allows for more versatile applications in organic synthesis compared to simpler boronic acids .
Properties
Molecular Formula |
C19H22BClO3 |
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Molecular Weight |
344.6 g/mol |
IUPAC Name |
2-(4-chloro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(21)12-17(16)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
InChI Key |
DPBPFAWNDGQYGP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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